1-benzyl-4-{[4-(morpholine-4-carbonyl)-1H-1,2,3-triazol-1-yl]methyl}pyrrolidin-2-one
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Overview
Description
1-benzyl-4-{[4-(morpholine-4-carbonyl)-1H-1,2,3-triazol-1-yl]methyl}pyrrolidin-2-one is a complex organic compound that features a pyrrolidin-2-one core, a morpholine ring, and a 1,2,3-triazole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile scaffold for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-4-{[4-(morpholine-4-carbonyl)-1H-1,2,3-triazol-1-yl]methyl}pyrrolidin-2-one typically involves multiple steps:
Formation of the Pyrrolidin-2-one Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzyl Group: Benzylation of the pyrrolidin-2-one core can be performed using benzyl halides in the presence of a base.
Synthesis of the 1,2,3-Triazole Ring: The 1,2,3-triazole ring can be synthesized via the Huisgen cycloaddition reaction between an azide and an alkyne.
Attachment of the Morpholine Ring: The morpholine ring can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-4-{[4-(morpholine-4-carbonyl)-1H-1,2,3-triazol-1-yl]methyl}pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-benzyl-4-{[4-(morpholine-4-carbonyl)-1H-1,2,3-triazol-1-yl]methyl}pyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-benzyl-4-{[4-(morpholine-4-carbonyl)-1H-1,2,3-triazol-1-yl]methyl}pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds with a pyrrolidine core, such as pyrrolidine-2,5-diones and prolinol.
Triazole Derivatives: Compounds containing a 1,2,3-triazole ring, such as 1,2,3-triazole-4-carboxamides.
Morpholine Derivatives: Compounds with a morpholine ring, such as morpholine-4-carboxamides.
Uniqueness
1-benzyl-4-{[4-(morpholine-4-carbonyl)-1H-1,2,3-triazol-1-yl]methyl}pyrrolidin-2-one is unique due to its combination of three distinct functional groups: the pyrrolidin-2-one core, the morpholine ring, and the 1,2,3-triazole moiety. This unique structure provides a versatile scaffold for drug development and offers potential for diverse biological activities.
Properties
Molecular Formula |
C19H23N5O3 |
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Molecular Weight |
369.4 g/mol |
IUPAC Name |
1-benzyl-4-[[4-(morpholine-4-carbonyl)triazol-1-yl]methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C19H23N5O3/c25-18-10-16(12-23(18)11-15-4-2-1-3-5-15)13-24-14-17(20-21-24)19(26)22-6-8-27-9-7-22/h1-5,14,16H,6-13H2 |
InChI Key |
CGZMOMRVNIQNOK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)C2=CN(N=N2)CC3CC(=O)N(C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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